1-(1-Pentyl-1H-indol-3-yl)-2-phenylethanone
Overview
Description
It acts as a cannabinoid agonist with a higher selectivity for the cannabinoid receptor type 1 compared to the cannabinoid receptor type 2 . This compound is part of a class of synthetic cannabinoids that have been studied for their potential therapeutic applications and their effects on the endocannabinoid system .
Mechanism of Action
Target of Action
JWH-167, also known as 1-(1-Pentyl-1H-indol-3-yl)-2-phenylethanone, is a synthetic cannabinoid from the phenylacetylindole family . It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
JWH-167 acts as a cannabinoid agonist , meaning it binds to and activates the CB1 and CB2 receptors . It has about 1.75 times selectivity for CB1 with a Ki of 90 nM ± 17 and 159 nM ± 14 at CB2 . This interaction triggers a series of intracellular events, leading to the physiological responses associated with cannabinoids .
Biochemical Analysis
Biochemical Properties
JWH-167 has moderate affinities for both central CB1 and peripheral CB2 receptors
Cellular Effects
As a cannabinoid agonist, it likely influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific details about its effects on various types of cells and cellular processes are currently lacking in the literature.
Molecular Mechanism
It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of JWH 167 involves the reaction of 1-pentylindole with phenylacetyl chloride under specific conditions . The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
JWH 167 undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Comparison with Similar Compounds
JWH 167 is similar to other synthetic cannabinoids such as JWH 018, JWH 250, and JWH 203 . it is unique in its structure, having a phenylacetyl group instead of the naphthoyl ring found in many other synthetic cannabinoids . This structural difference contributes to its distinct binding affinity and selectivity for cannabinoid receptors . Similar compounds include:
Properties
IUPAC Name |
1-(1-pentylindol-3-yl)-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-2-3-9-14-22-16-19(18-12-7-8-13-20(18)22)21(23)15-17-10-5-4-6-11-17/h4-8,10-13,16H,2-3,9,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCPOEOUXQWESI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235554 | |
Record name | JWH-167 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864445-37-4 | |
Record name | 1-(1-Pentyl-1H-indol-3-yl)-2-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864445-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-167 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-167 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-167 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQX1W3537N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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